2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Beschreibung
Eigenschaften
Molekularformel |
C21H15N3O4S |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H15N3O4S/c1-13(25)28-17-10-6-5-9-15(17)12-18-20(27)24-21(29-18)22-19(26)16(23-24)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3/b18-12- |
InChI-Schlüssel |
WSQNTYIWAWBDFF-PDGQHHTCSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Heterocycle Formation
The thiazolo[3,2-b] triazin-7-one core is synthesized via cyclocondensation reactions. A widely adopted approach involves three-component one-pot synthesis using thioglycolic acid derivatives, aldehydes/ketones, and dicyandiamide in the presence of ammonium acetate . For this compound, the reaction proceeds as follows:
-
Reagents :
-
Ethyl thioglycolate (1.2 equiv)
-
4-(Benzyloxy)benzaldehyde (1.0 equiv)
-
Dicyandiamide (1.5 equiv)
-
Ammonium acetate (catalytic, 10 mol%)
-
-
Conditions :
-
Solvent: Acetic acid (glacial)
-
Temperature: 120°C (reflux)
-
Duration: 8–12 hours
-
-
Mechanism :
Functionalization with the Acetate Group
The phenyl acetate moiety is introduced via Knoevenagel condensation between the heterocyclic core and 4-acetoxybenzaldehyde:
-
Reagents :
-
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C (Dean-Stark trap for water removal)
-
Duration: 6 hours
-
-
Stereochemical Control :
-
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Industrial-Scale Optimization
To enhance scalability, continuous flow reactors are employed for key steps:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Core Formation | Microfluidic | 30 min | 78% → 85% |
| Knoevenagel Step | Packed-Bed | 45 min | 65% → 73% |
Key Advantages :
-
Reduced reaction time by 40% compared to batch processes.
-
Improved purity (>98% by HPLC) due to precise temperature control .
Purification and Characterization
-
Purification :
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Batch | 68 | 95 | Moderate | High |
| Flow Reactor | 85 | 98 | High | Moderate |
| Hybrid Approach | 78 | 97 | High | High |
Trade-offs : Flow reactors require higher initial investment but offer superior reproducibility for industrial applications .
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Oxidative Degradation :
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-yliden)methyl]phenylacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Thiazolidin-Derivate ergeben.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen des Moleküls einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Thiazolidin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-yliden)methyl]phenylacetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab.
Wirkmechanismus
The mechanism of action of 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : [4-[(Z)-(6-Benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
- Molecular Formula : C21H15N3O4S
- Monoisotopic Mass: 405.0789 g/mol
- Key Features: A thiazolo[3,2-b][1,2,4]triazinone core with a benzyl substituent at position 4. A Z-configured exocyclic double bond linking the triazinone to a phenyl acetate group. Acetate ester functionality at the para position of the aromatic ring .
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry () provide insights into conformational stability:
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound features a thiazolo-triazine core fused with a triazinone ring, a benzyl group at position 6, and a (Z)-configured methylidene linkage to a phenyl acetate moiety. Key characterization methods include:
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula C₂₁H₁₅N₃O₄S .
- NMR spectroscopy (¹H, ¹³C) to resolve the Z-configuration of the methylidene group and aromatic substituents .
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intramolecular interactions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-benzyl-3-thioxo-1,2,4-triazin-5-one with substituted phenacyl chlorides in acetic acid/sodium acetate under reflux to form the thiazolo-triazine scaffold .
- Step 2 : Introduction of the (Z)-methylidene group via Knoevenagel condensation with 4-acetoxyphenylacetaldehyde under basic conditions (e.g., piperidine/ethanol) .
- Step 3 : Purification via recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) to evaluate thermal degradation profiles .
- HPLC-UV monitoring of degradation products in buffered solutions (pH 4–9) to assess hydrolytic stability .
Advanced Research Questions
Q. What mechanistic insights explain its reported anticancer activity?
The compound inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in molecular docking studies (PDB: 1SA0). This disrupts microtubule dynamics, leading to G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 µM) . Synergistic effects with doxorubicin have been observed, likely due to ROS-mediated apoptosis pathways .
Q. How do structural modifications influence bioactivity?
- Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 3-Cl) enhances tubulin binding affinity but reduces solubility .
- Phenyl acetate moiety : Ester-to-acid hydrolysis in vivo generates a metabolite with reduced potency, suggesting prodrug behavior .
- Z→E isomerization : The E-isomer shows 10-fold lower activity, emphasizing the critical role of stereochemistry .
Q. What analytical strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM in MCF-7 cells) may arise from:
- Assay variability : Standardize protocols using ATP-based viability assays (CellTiter-Glo) .
- Purity thresholds : Confirm compound purity via HPLC (>99%) to exclude confounding impurities .
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) to contextualize sensitivity differences .
Methodological Challenges
Q. What are the key challenges in optimizing synthetic yield?
- Low Knoevenagel efficiency : Use microwave-assisted synthesis (100°C, 30 min) to improve condensation yields from 45% to 72% .
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .
Q. How is the Z-configuration rigorously confirmed?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
